- Preparation of N-arylsulfonyl aryl aza-bicyclic derivatives as potent cell adhesion inhibitors, United States, , ,
Cas no 96016-96-5 (2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride)
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Isoindoline-1-carboxylic acid hydrochloride
- 2,3-dihydro-1H-isoindole-1-carboxylic acid,hydrochloride
- 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Hydrochloride
- 1H-Isoindole-1-carboxylic acid,2,3-dihydro-,hydrochloride
- 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-, hydrochloride (9CI)
- 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
- SY260536
- (S)-2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
- 2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride
- MFCD11506100
- 2,3-Dihydro-1H-isoindole-1-carboxylic acid HCl
- KPMLOVZNYPOQII-UHFFFAOYSA-N
- 1,3-Dihydro-2H-isoindole-1-carboxylic acid, hydrochloride
- Isoindoline-1-carboxylic acid HCl
- AKOS015950755
- 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1)
- SB40324
- 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-, hydrochloride
- BS-24878
- SCHEMBL16992064
- SB35087
- Y10427
- EN300-159939
- DB-111315
- SB35096
- (R)-2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
- CS-0155918
- MFCD28098114
- DTXSID90538862
- 96016-96-5
- Isoindoline-1-carboxylicacidhydrochloride
- 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride
-
- MDL: MFCD11506100
- Inchi: 1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H
- InChI Key: KPMLOVZNYPOQII-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C2C(=CC=CC=2)CN1)O
Computed Properties
- Exact Mass: 199.04000
- Monoisotopic Mass: 199.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 49.33000
- LogP: 2.04630
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0453-5g |
isoindoline-1-carboxylic acid hydrochloride |
96016-96-5 | 95% | 5g |
$857 | 2023-09-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226427-100mg |
Isoindoline-1-carboxylic acid hydrochloride |
96016-96-5 | 95% | 100mg |
¥554.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226427-250mg |
Isoindoline-1-carboxylic acid hydrochloride |
96016-96-5 | 95% | 250mg |
¥823.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226427-1g |
Isoindoline-1-carboxylic acid hydrochloride |
96016-96-5 | 95% | 1g |
¥2041.0 | 2024-04-17 | |
| Chemenu | CM241303-5g |
Isoindoline-1-carboxylic acid hydrochloride |
96016-96-5 | 95% | 5g |
$693 | 2021-08-04 | |
| TRC | D451490-25mg |
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride |
96016-96-5 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D451490-50mg |
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride |
96016-96-5 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | D451490-100mg |
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride |
96016-96-5 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | D451490-250mg |
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride |
96016-96-5 | 250mg |
$98.00 | 2023-05-18 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0103S-1g |
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride |
96016-96-5 | 96% | 1g |
1611.28CNY | 2021-05-07 |
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Production Method
Production Method 1
Production Method 2
1.2 Reagents: Potassium bisulfate , Hydrochloric acid Solvents: Acetic acid , Water ; 72 h, reflux
- Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates, Organic Letters, 2012, 14(7), 1696-1699
Production Method 3
- Synthesis of the 5H-pyrrolo[2,1-a]isoindole ring with 1,3-dipolar cycloaddition reactions, Journal of Heterocyclic Chemistry, 1984, 21(5), 1355-60
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Raw materials
- Boc-(R,S)-1,3-dihydro-2H-isoindole carboxylic Acid
- tert-butyl (+/-)-1-cyano-1,3-dihydro-2H-isoindole-2-carboxylate
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Preparation Products
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Suppliers
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride
2,3-Dihydro-1H-Isoindole-1-Carboxylic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 96016-96-5, commonly referred to as 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines the isoindole framework with a carboxylic acid group, rendering it versatile for various applications. Recent studies have highlighted its potential in drug discovery, particularly in the development of bioactive compounds with therapeutic properties.
2,3-Dihydro-1H-isoindole serves as the core structure of this compound, characterized by a partially saturated bicyclic system. The hydrochloride salt form of the carboxylic acid derivative enhances its solubility and stability, making it more amenable for use in pharmaceutical formulations. Researchers have explored the synthesis of this compound through various methodologies, including cyclization reactions and hydrolysis processes. These studies have not only improved the synthesis efficiency but also opened avenues for further structural modifications to enhance its bioactivity.
One of the most promising applications of 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride lies in its potential as a lead compound in drug development. Recent findings suggest that this molecule exhibits significant antioxidant and anti-inflammatory properties, making it a candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate key cellular pathways has been explored in preclinical models, demonstrating its potential as a therapeutic agent.
The isoindole moiety in this compound plays a crucial role in its pharmacokinetic profile. Studies have shown that the hydrochloride salt form improves bioavailability, allowing for better absorption and distribution within the body. This characteristic is particularly advantageous in drug delivery systems where precise dosing and efficient targeting are critical. Furthermore, the compound's stability under physiological conditions ensures minimal degradation, enhancing its suitability for long-term therapeutic use.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride to various protein targets. These studies have identified potential interactions with enzymes involved in inflammation and oxidative stress pathways. Such insights are invaluable for designing derivatives with enhanced specificity and potency.
In conclusion, 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride represents a compelling molecule with diverse applications across multiple disciplines. Its unique structure, coupled with favorable pharmacokinetic properties, positions it as a valuable tool in both academic research and industrial drug development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of modern medicine.
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